molecular formula C19H19F3N2O3S B2777378 4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 1170321-85-3

4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Cat. No.: B2777378
CAS No.: 1170321-85-3
M. Wt: 412.43
InChI Key: LZTPFCBJSVLNNR-UHFFFAOYSA-N
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Description

The compound “3-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide” is a complex organic molecule. Based on its name, it likely contains a piperidine ring (a six-membered ring with one nitrogen atom), a phenylsulfonyl group, and a trifluoromethyl group attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives, have been synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized to investigate their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. This study illustrates the chemical's potential as a precursor in developing enzyme inhibitors, with molecular docking confirming its efficacy (Khalid, Rehman, & Abbasi, 2014).

Catalytic Applications

Research into the catalytic applications of related compounds includes the development of Lewis basic catalysts from l-piperazine-2-carboxylic acid derived N-formamides for the hydrosilylation of N-aryl imines. This highlights the importance of the arene sulfonyl group for high enantioselectivity, offering insights into the compound's utility in organic synthesis (Wang et al., 2006).

Antimicrobial Activity

N,N-Diethylamide bearing benzenesulfonamide derivatives, structurally related to the compound of interest, have demonstrated significant antibacterial properties against Escherichia coli and Staphylococcus aureus. This suggests potential for developing new antibacterial agents using the core structure of 3-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (Ajani et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)piperidine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)14-6-8-15(9-7-14)23-18(25)24-12-10-17(11-13-24)28(26,27)16-4-2-1-3-5-16/h1-9,17H,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTPFCBJSVLNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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